(E)-4-Acetoxy Tamoxifen
Overview
Description
(E)-4-Acetoxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is characterized by the presence of an acetoxy group at the fourth position of the tamoxifen molecule, which enhances its pharmacological properties.
Mechanism of Action
Target of Action
(E)-4-Acetoxy Tamoxifen, a derivative of Tamoxifen, primarily targets the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells . Tamoxifen is a selective estrogen receptor modulator used to treat estrogen receptor positive breast cancer .
Mode of Action
Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells . It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth stimulus for cancer cells .
Biochemical Pathways
Tamoxifen’s action affects several biochemical pathways. It has been shown to modify the pH on intracellular vacuoles in infected macrophages, with a beneficial effect in controlling the infection by intracellular parasites . Additionally, tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .
Pharmacokinetics
The pharmacokinetic parameters of Tamoxifen, such as bioavailability, half-life, distribution, and excretion, play a primary role in its therapeutic efficacy . Following oral administration, approximately 65% of the administered dose is excreted in feces over a 2-week period, mainly as polar conjugates . Unchanged tamoxifen and unconjugated metabolites account for less than 30% of the fecal radioactivity .
Result of Action
The result of Tamoxifen’s action is the inhibition of cell viability (regular or estrogen-induced) by inducing cell-death machinery . This leads to a decrease in tumor growth and a reduction in the risk of invasive breast cancer .
Action Environment
The action, efficacy, and stability of Tamoxifen can be influenced by environmental factors. For instance, Pomegranate fruit extracts (PFEs) have been shown to enhance the action of Tamoxifen in both sensitive and Tamoxifen-resistant MCF-7 cells . This suggests that dietary and environmental factors can play a significant role in the effectiveness of Tamoxifen treatment .
Biochemical Analysis
Biochemical Properties
(E)-4-Acetoxy Tamoxifen plays a crucial role in various biochemical reactions, particularly those involving estrogen receptors. It interacts with enzymes such as cytochrome P450 enzymes, including CYP2D6 and CYP3A4, which are responsible for its metabolism. The compound binds to estrogen receptors, modulating their activity and influencing the expression of estrogen-responsive genes. Additionally, this compound interacts with proteins such as sex hormone-binding globulin (SHBG), affecting its levels and activity .
Cellular Effects
This compound exerts significant effects on various cell types, particularly breast cancer cells. It influences cell function by modulating cell signaling pathways, including the estrogen receptor signaling pathway. This modulation leads to changes in gene expression, affecting cellular processes such as proliferation, apoptosis, and differentiation. In breast cancer cells, this compound inhibits cell growth and induces apoptosis, thereby exerting its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to estrogen receptors, where it acts as an antagonist in breast tissue. This binding inhibits the transcriptional activity of estrogen-responsive genes, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound can influence the activity of various enzymes, including cytochrome P450 enzymes, which play a role in its metabolism and the formation of active metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in vitro and in vivo has been associated with sustained anti-proliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and reproductive toxicity. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes convert this compound into active metabolites, which can exert both anti-estrogenic and estrogen-like effects. The compound also interacts with glucuronidation enzymes, such as UGT2B7, which facilitate its excretion. These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Acetoxy Tamoxifen typically involves the acetylation of 4-hydroxytamoxifen. The process begins with the preparation of 4-hydroxytamoxifen, which is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: (E)-4-Acetoxy Tamoxifen undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenanthrene derivatives.
Reduction: Reduction reactions can modify the double bonds within the molecule.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of tamoxifen, each with unique pharmacological properties .
Scientific Research Applications
(E)-4-Acetoxy Tamoxifen has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of SERM activity and structure-activity relationships.
Biology: The compound is utilized in research on estrogen receptor signaling pathways and their role in cellular processes.
Medicine: this compound is investigated for its potential in treating other estrogen-related conditions beyond breast cancer, such as osteoporosis and endometriosis.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxytamoxifen: A metabolite of tamoxifen with potent anti-estrogenic activity.
Raloxifene: Another SERM used in the prevention of osteoporosis and breast cancer.
Uniqueness: (E)-4-Acetoxy Tamoxifen is unique due to its enhanced pharmacological properties, such as increased stability and potency, compared to its parent compound and other similar SERMs. This makes it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPMDROJNZRQJ-BYYHNAKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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